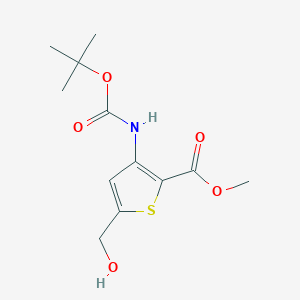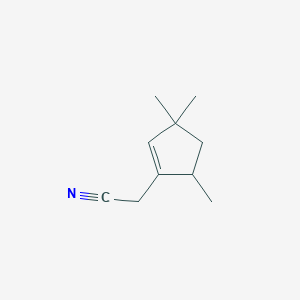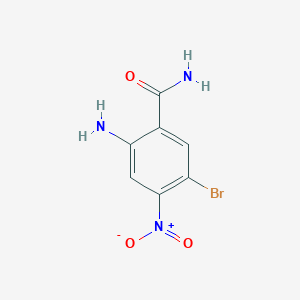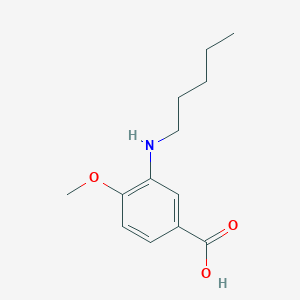
1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine
Descripción general
Descripción
1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine is a heterocyclic compound that features a diazepine ring fused with a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine typically involves the reaction of pyridine derivatives with hexahydro-1,4-diazepine. One common method includes the reaction of pyridine with dimethyl adipate to obtain dimethyl pimelate, which then reacts with iminoethanol to generate 1-(2-Pyridyl)homopiperazine . This intermediate can be further reacted with tert-butyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reactions, optimized for yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced diazepine derivatives.
Aplicaciones Científicas De Investigación
1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological macromolecules, thereby influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Homopiperazine: A structurally related compound with similar applications in CO2 capture and as a ligand in metal complexes.
Benzodiazepines: Share the diazepine ring structure but differ in their pharmacological properties and applications.
Oxazepines and Thiazepines: Other seven-membered heterocycles with different heteroatoms, leading to varied chemical and biological activities.
Uniqueness
1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine is unique due to its combination of a diazepine ring with a pyridine moiety, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
223797-48-6 |
|---|---|
Fórmula molecular |
C15H23N3O2 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
tert-butyl 4-pyridin-3-yl-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-5-8-17(10-11-18)13-6-4-7-16-12-13/h4,6-7,12H,5,8-11H2,1-3H3 |
Clave InChI |
XGLHAKIZHMJAMV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CN=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{2-[(3-Aminopyridin-2-yl)amino]phenyl}(4-chlorophenyl)methanone](/img/structure/B8335312.png)





![2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B8335362.png)



